Mivazerol
Overview
Description
Mivazerol is an α2-adrenergic receptor agonist . It is a new and selective alpha 2-adrenoceptor agonist, devoid of hypotensive effects . The IUPAC name for Mivazerol is 2-Hydroxy-3-(3H-imidazol-4-ylmethyl)benzamide .
Molecular Structure Analysis
The molecular formula of Mivazerol is C11H11N3O2 . The average mass is 217.224 Da and the monoisotopic mass is 217.085129 Da .Physical And Chemical Properties Analysis
The molecular formula of Mivazerol is C11H11N3O2 . The molar mass is 217.22 g/mol . The data are given for materials in their standard state (at 25 °C [77 °F], 100 kPa) .Scientific Research Applications
Alpha2-Agonist Properties and Cardiac Complications
Mivazerol, known for its alpha2-agonist properties, has been studied for its impact on perioperative cardiac complications in patients with coronary heart disease. A study by (Oliver et al., 1999) in "Anesthesiology" found that mivazerol may protect patients undergoing vascular surgery from coronary events.
Neurotransmitter Modulation
Research by (Zhang et al., 1995) in "Neuropharmacology" indicated that mivazerol can modulate neurotransmitter release in the hippocampus, influencing stress-induced neurotransmitter dynamics.
Hemodynamic Stability and Myocardial Ischemia
Studies like those by (Larbuisson & Lamy, 1997) have demonstrated mivazerol's impact on hemodynamic stability and myocardial ischemia, especially in patients with coronary artery disease undergoing noncardiac surgery.
Sympathoinhibitory Effects
Mivazerol's sympathoinhibitory effects were explored by (Richer et al., 1996) in "Fundamental & Clinical Pharmacology", showing its potential in reducing perioperative cardiovascular morbidity.
Myocardial Blood Flow and Function
Research like that in "Anesthesia & Analgesia" by (Roekaerts et al., 1996) has shown that mivazerol can influence myocardial blood flow and function, particularly during coronary artery stenosis.
Neuroprotective Effects
A study by (Kimura et al., 2005) in "Acta anaesthesiologica Scandinavica" highlighted the neuroprotective effects of mivazerol following transient forebrain ischemia in rats.
Angina and Exercise Tolerance
(Wright et al., 1993) in "Cardiovascular Drugs and Therapy" presented findings on how mivazerol can improve exercise tolerance in patients with angina, potentially by modulating exercise-induced sympathetic activity.
Binding Studies on Adrenergic Receptors
(Noyer et al., 1994) in "Neurochemistry International" conducted binding studies to investigate mivazerol's affinity for alpha 2 adrenergic receptors, highlighting its specificity and potential as an anti-ischemic drug.
Future Directions
A specifically designed second trial to confirm whether an α2-agonist such as Mivazerol is truly beneficial in CHD patients undergoing vascular surgery is now indicated . A meta-analysis of data from 23 studies consisting of 3,395 patients demonstrated that α2 adrenergic agonists significantly reduce mortality and myocardial ischemia during cardiac, vascular, and nonvascular surgery .
properties
IUPAC Name |
2-hydroxy-3-(1H-imidazol-5-ylmethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c12-11(16)9-3-1-2-7(10(9)15)4-8-5-13-6-14-8/h1-3,5-6,15H,4H2,(H2,12,16)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHGFJMGWQXPBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)N)O)CC2=CN=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30154782 | |
Record name | Mivazerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30154782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mivazerol | |
CAS RN |
125472-02-8 | |
Record name | Mivazerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125472-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mivazerol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125472028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mivazerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30154782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MIVAZEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5P1SSA8KD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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